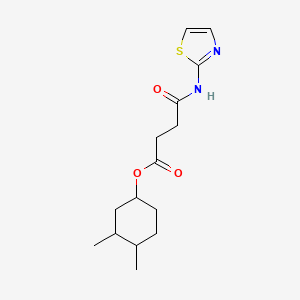![molecular formula C21H15Br2N3O B11075969 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075969.png)
7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンは、そのユニークな構造特性とさまざまな分野における潜在的な用途から注目を集めている複雑な複素環式化合物です。この化合物は、ブロム原子、フェニル基、ピリジニル基、および縮合したピラゾロ-ベンゾキサジン環系が存在することを特徴とし、これらがその独特の化学特性と反応性に貢献しています。
2. 製法
合成経路と反応条件
7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンの合成は、通常、入手しやすい前駆体から始まる多段階反応を含みます。一般的な合成経路の1つには以下が含まれます。
ピラゾロ環の形成: 最初のステップは、ヒドラジン誘導体と適切なジケトンまたはケトエステルを環化させてピラゾロ環を形成することです。
ベンゾキサジン環の形成: 最後のステップは、中間体を適切なフェノール誘導体と環化させてベンゾキサジン環系を形成することです。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、自動反応器の使用、反応条件(温度、圧力、時間)の精密制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンは、以下を含むさまざまな化学反応を受ける可能性があります。
置換反応: ブロム原子は、求核置換反応によって他の置換基に置き換えることができます。
酸化と還元: この化合物は、使用する試薬と条件に応じて、酸化または還元反応を受ける可能性があります。
環化と開環反応: ベンゾキサジン環は、特定の条件下で環化または開環反応に関与する可能性があります。
一般的な試薬と条件
求核置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を置換反応に使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、求核置換は、ブロム原子を置換する異なる官能基を持つ誘導体を生成する可能性があり、酸化または還元は、化合物の酸化状態の変化につながる可能性があります。
4. 科学研究における用途
化学
化学において、7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学と医学
この化合物の潜在的な生物活性は、創薬と開発の候補としています。研究者は、さまざまな生物学的標的(酵素や受容体を含む)に対するその効果を調査して、潜在的な治療用途を特定しています。その構造特性は、特定の病気や状態に対して活性を持つ可能性を示唆しています。
産業
産業において、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。その反応性と安定性は、さまざまな工業プロセスへの組み込みに適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazolo ring.
Formation of the Benzoxazine Ring: The final step involves the cyclization of the intermediate with an appropriate phenol derivative to form the benzoxazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The benzoxazine ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Chemistry
In chemistry, 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
作用機序
7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンの作用機序は、分子標的との相互作用に依存します。これは、特定の酵素や受容体に結合することで、それらの活性を調節する可能性があります。関与する正確な経路は、特定の用途や研究されている生物系によって異なります。
6. 類似の化合物との比較
類似の化合物
7,9-ジクロロ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジン: ブロムの代わりに塩素原子を持つ類似の構造。
7,9-ジフルオロ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジン: ブロムの代わりにフッ素原子を持つ類似の構造。
2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジン: ハロゲン置換基を欠いている。
独自性
7,9-ジブロモ-2-フェニル-5-(ピリジン-3-イル)-1,10b-ジヒドロピラゾロ[1,5-c][1,3]ベンゾキサジンにおけるブロム原子の存在は、クロロ、フルオロ、または非置換のアナログと比較して、独自の反応性と特性を付与します。ブロム原子は、化合物の電子特性、反応性、および潜在的な生物活性に影響を与える可能性があり、特定の用途にとって独特で価値があります。
類似化合物との比較
Similar Compounds
7,9-Dichloro-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with chlorine atoms instead of bromine.
7,9-Difluoro-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with fluorine atoms instead of bromine.
2-Phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the halogen substituents.
Uniqueness
The presence of bromine atoms in 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts unique reactivity and properties compared to its chloro, fluoro, or unsubstituted analogs. Bromine atoms can influence the compound’s electronic properties, reactivity, and potential biological activity, making it distinct and valuable for specific applications.
特性
分子式 |
C21H15Br2N3O |
|---|---|
分子量 |
485.2 g/mol |
IUPAC名 |
7,9-dibromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15Br2N3O/c22-15-9-16-19-11-18(13-5-2-1-3-6-13)25-26(19)21(14-7-4-8-24-12-14)27-20(16)17(23)10-15/h1-10,12,19,21H,11H2 |
InChIキー |
RVMWUZKNGZGTDU-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075895.png)
![4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11075899.png)
![1-(4-Methoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11075909.png)

![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11075929.png)
![N-(3-fluorophenyl)-4-{[(2-oxo-2H-chromen-6-yl)sulfonyl]amino}benzamide](/img/structure/B11075941.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)
![2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11075949.png)

![4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine](/img/structure/B11075957.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075964.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11075974.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)
